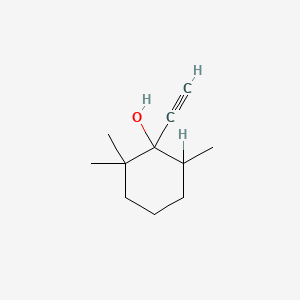

1-ethynyl-2,2,6-trimethylcyclohexanol

Description

BenchChem offers high-quality 1-ethynyl-2,2,6-trimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethynyl-2,2,6-trimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQOQXUYGRGYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1(C#C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26005-41-4 | |

| Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol

Abstract

This technical guide provides a comprehensive structural analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol, a molecule of significant interest in the fragrance and flavor industries.[1] We will delve into the synthetic pathway that dictates its stereochemistry and employ a multi-technique spectroscopic approach—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and validated structural profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern analytical techniques for the elucidation of complex organic molecules.

Introduction: The Significance of Structural Certainty

1-ethynyl-2,2,6-trimethylcyclohexanol is a tertiary alcohol characterized by a substituted cyclohexane ring and a terminal alkyne functional group. Its unique woody and earthy organoleptic properties make it a valuable component in perfumery, where it can be used to enhance and reinforce scents like patchouli.[1] The precise arrangement of its atoms, including the relative stereochemistry of the substituents on the cyclohexyl ring, is paramount as even subtle structural variations can dramatically alter a molecule's biological or sensory activity.

The synthesis of this compound via the ethynylation of 2,2,6-trimethylcyclohexanone inherently produces a mixture of diastereomers.[1] Therefore, a robust analytical strategy is not merely about confirming the presence of functional groups, but also about understanding the isomeric complexity of the final product. This guide provides the field-proven methodologies to achieve this level of structural certainty.

Synthetic Pathway and Stereochemical Considerations

The primary route to 1-ethynyl-2,2,6-trimethylcyclohexanol is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 2,2,6-trimethylcyclohexanone.[1] This reaction is a cornerstone of alkyne chemistry.

The causality behind this choice of synthesis is its efficiency and directness. The acetylide anion, generated by deprotonating acetylene with a strong base, is a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon.[2][3] The subsequent protonation of the resulting alkoxide during workup yields the final tertiary alcohol.

Caption: Synthetic pathway for 1-ethynyl-2,2,6-trimethylcyclohexanol.

A critical outcome of this synthesis is the formation of two diastereomers, arising from the acetylide attacking the planar carbonyl from either face. This results in the hydroxyl and ethynyl groups having different spatial relationships relative to the methyl group at the C6 position. The analysis must therefore account for the signals of both isomers.

Multi-Faceted Spectroscopic Elucidation Workflow

A self-validating analytical approach relies on the convergence of data from multiple, independent techniques. No single method provides the complete picture. Our workflow integrates NMR, IR, and MS to build a case for the structure, where each technique corroborates the findings of the others.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the 1-ethynyl-2,2,6-trimethylcyclohexanol sample in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

-

Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex multiplets.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a significantly larger number of scans is necessary.

¹H NMR Data Interpretation

The proton NMR provides information on the chemical environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative # of H) | Assignment | Rationale |

| ~2.50 | Singlet (s) | 1H | Acetylenic Proton (≡C-H) | The cylindrical electron cloud of the alkyne shields this proton, placing it in a characteristic region around 1.7-3.1 ppm.[4][5] It is a singlet as there are no adjacent protons for coupling. |

| ~1.88 | Multiplet (m) | 1H | C6-H | This proton is coupled to the adjacent methyl group and the CH₂ protons of the ring, resulting in a complex multiplet. |

| 1.30 - 1.70 | Multiplet (m) | 6H | Cyclohexane Ring Protons (CH₂) | These protons reside in various chemical environments on the cyclohexane ring, leading to overlapping multiplets. |

| ~1.13 | Singlet (s) | 3H | C2-CH₃ (gem-dimethyl) | One of the two methyl groups at the C2 position. It appears as a singlet because it has no adjacent protons. |

| ~1.05 | Doublet (d) | 3H | C6-CH₃ | This methyl group is coupled to the single proton on C6, resulting in a doublet. |

| ~1.01 | Singlet (s) | 3H | C2-CH₃ (gem-dimethyl) | The second methyl group at the C2 position. The slight difference in chemical shift from the other C2 methyl can be due to the diastereomeric mixture and their different orientations. |

| Variable | Broad Singlet | 1H | Hydroxyl Proton (-OH) | The chemical shift of the -OH proton is variable and depends on concentration and temperature. It often appears as a broad singlet. |

Note: The specific chemical shifts are based on reported data for the isomeric mixture and are highly illustrative.[1]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton and the presence of key functional groups.

| Expected Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| 85-90 | Quaternary Alkyne (-C ≡CH) | The sp-hybridized carbon attached to the ring. |

| 70-75 | Terminal Alkyne (-C≡C H) | The sp-hybridized carbon bonded to the acetylenic proton. |

| 68-75 | Quaternary Alcohol (C-OH) | The sp³-hybridized carbon bearing the hydroxyl group and the ethynyl group. |

| 20-50 | CH, CH₂, CH₃ (Aliphatic) | Carbons of the cyclohexane ring and the methyl groups. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

-

Background Scan: Run a background spectrum of the clean salt plates. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

IR Data Interpretation

The presence of the hydroxyl and terminal alkyne groups gives rise to highly characteristic and diagnostic peaks.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape | Functional Group Confirmed |

| ~3600-3300 | O-H Stretch | Strong, Broad | Hydroxyl (-OH) group. The broadness is due to hydrogen bonding.[6] |

| ~3300 | ≡C-H Stretch | Strong, Sharp/Narrow | Terminal Alkyne. This sharp peak is highly diagnostic and often appears on the shoulder of the broad O-H band.[4][7] |

| ~2950-2850 | C(sp³)-H Stretch | Strong | Aliphatic C-H bonds in the cyclohexane ring and methyl groups. |

| ~2120 | -C≡C- Stretch | Weak to Medium | Alkyne triple bond. This stretch is often weak for terminal alkynes.[5][8] |

| ~1050 | C-O Stretch | Medium to Strong | Carbon-Oxygen single bond of the tertiary alcohol.[6] |

Mass Spectrometry (MS) Analysis

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC) column (GC-MS). GC-MS is advantageous as it can potentially separate the diastereomers.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy causes reproducible fragmentation of the molecule.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

MS Data Interpretation

The molecular formula is C₁₁H₁₈O, giving a molecular weight of 166.26 g/mol .[9]

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

| 166 | [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical | A common fragmentation for molecules with methyl groups. |

| 148 | [M - H₂O]⁺ | Dehydration | A characteristic fragmentation for alcohols, involving the loss of a water molecule.[6] |

| 123 | [M - C₂H₅]⁺ or [M - C₃H₇]⁺ | Cleavage of the cyclohexane ring | Ring fragmentation is common in cyclic systems. |

| 81 | [C₆H₉]⁺ | Further fragmentation | A common fragment in cyclohexyl systems. |

Note: The fragmentation of both cis and trans isomers is expected to be identical or highly similar under EI-MS conditions.[1]

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-ethynyl-2,2,6-trimethylcyclohexanol is a clear demonstration of a synergistic analytical strategy.

-

MS confirms the correct molecular weight of 166 g/mol and shows fragmentation patterns consistent with an alcohol.

-

IR spectroscopy provides unequivocal evidence for the key functional groups: a hydroxyl (-OH), a terminal alkyne (≡C-H), and the alkyne triple bond (-C≡C-).

-

NMR spectroscopy pieces together the molecular puzzle, confirming the carbon-hydrogen framework, the presence and connectivity of the methyl groups, the cyclohexane ring, and the distinct acetylenic proton.

The combined data from these techniques provides a self-validating and trustworthy confirmation of the structure of 1-ethynyl-2,2,6-trimethylcyclohexanol as a mixture of diastereomers. This rigorous approach is essential for ensuring the identity, purity, and quality of chemical entities in research and industrial applications.

References

- Müller, R. (1981). Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions. U.S. Patent No. 4,261,867.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6525, 1-Ethynylcyclohexanol. PubChem. [Link]

-

Wikipedia. 1-Ethynylcyclohexanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85870, 1-Ethynyl-2-methylcyclohexanol. PubChem. [Link]

-

PubChemLite. 1-ethynyl-2,2,6-trimethylcyclohexanol (C11H18O). [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-. [Link]

-

National Institute of Standards and Technology. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

Chaumont-Olive, P. et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc. [Link]

- Hogsed, M. J. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent No. 2,973,390.

-

SpectraBase. 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. [Link]

-

PrepChem.com. Synthesis of 1,2,6-trimethylcyclohexanol. [Link]

-

Study.com. Alkyne Functional Group & Reactions. [Link]

-

NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

National Institute of Standards and Technology. 1-Ethyl-2,2,6-trimethylcyclohexane. NIST Chemistry WebBook. [Link]

-

ATB. 1-Ethynylcyclohexanol | C8H12O | MD Topology | NMR | X-Ray. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12537129, 2,2,6-Trimethylcyclohexan-1-ol. PubChem. [Link]

-

Li, Y. et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. PMC. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]

-

MDPI. A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. [Link]

-

National Center for Biotechnology Information. Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. PMC. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkynes. [Link]

Sources

- 1. US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions - Google Patents [patents.google.com]

- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. study.com [study.com]

- 9. 1-Ethynyl-2,2,6-trimethylcyclohexanol, (E)+(Z) | CAS 41613-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

A Spectroscopic Guide to 1-ethynyl-2,2,6-trimethylcyclohexanol: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethynyl-2,2,6-trimethylcyclohexanol (C₁₁H₁₈O), a molecule of interest in various chemical research fields, including fragrance and synthetic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this tertiary alkynyl alcohol through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

1-ethynyl-2,2,6-trimethylcyclohexanol is a substituted cyclohexanol derivative characterized by the presence of a terminal alkyne and three methyl groups on the cyclohexane ring. The presence of multiple stereocenters gives rise to diastereomers, a crucial consideration in the analysis of its spectroscopic data.[1] This guide will delve into the expected and reported spectral features of this molecule, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structure and Isomerism

The core structure of 1-ethynyl-2,2,6-trimethylcyclohexanol features a cyclohexane ring with a hydroxyl and an ethynyl group attached to the same carbon (C1), and three methyl groups at positions 2, 2, and 6. The presence of stereocenters at C1 and C6 leads to the existence of diastereomers, which can influence the observed spectroscopic data, particularly in NMR. Commercial suppliers often refer to this compound as an "(E)+(Z)" mixture, alluding to the presence of these isomers.[1] A specific relative stereochemistry, (1R,6S)-rel-, has also been identified with the CAS number 26005-41-4.[3]

Figure 1: 2D structure of 1-ethynyl-2,2,6-trimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the protons.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-ethynyl-2,2,6-trimethylcyclohexanol is expected to show distinct signals for the methyl groups, the cyclohexane ring protons, the hydroxyl proton, and the acetylenic proton.

A reported ¹H NMR spectrum for an isomeric mixture of 1-ethynyl-2,2,6-trimethylcyclohexanol in CDCl₃ at 360 MHz shows the following peaks: 1.01, 1.13 (6H, 2s); 1.05 (3H, d, J=6 Hz); 1.30-1.70 (6H, m); 1.88 (1H, m); 2.50 (1H, s) δ ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.01, 1.13 | Singlet | 6H | Gem-dimethyl protons at C2 |

| 1.05 | Doublet (J=6 Hz) | 3H | Methyl protons at C6 |

| 1.30-1.70 | Multiplet | 6H | Cyclohexane ring protons (CH₂) |

| 1.88 | Multiplet | 1H | Cyclohexane ring proton (CH) |

| 2.50 | Singlet | 1H | Acetylenic proton (-C≡CH) |

Interpretation and Causality:

-

Methyl Signals: The two singlets at 1.01 and 1.13 ppm are characteristic of the gem-dimethyl groups at the C2 position. Their distinct chemical shifts suggest that they are diastereotopic due to the chirality of the molecule. The doublet at 1.05 ppm is assigned to the methyl group at C6, which is split by the adjacent methine proton.

-

Cyclohexane Ring Protons: The complex multiplet between 1.30 and 1.88 ppm corresponds to the methylene and methine protons of the cyclohexane ring. The overlapping signals are due to the various diastereotopic protons and their complex spin-spin coupling.

-

Acetylenic Proton: The singlet at 2.50 ppm is a key indicator of the terminal alkyne. Protons attached to sp-hybridized carbons typically resonate in this region (around 1.7-3.1 ppm).[4][5] The shielding effect of the cylindrical π-electron cloud of the triple bond results in a higher field chemical shift compared to vinylic protons.[4][5]

-

Hydroxyl Proton: The hydroxyl proton signal is not explicitly reported in this dataset, which is common as its chemical shift can be variable and it may appear as a broad singlet. Its position is dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| C1 (C-OH) | 70-80 | Quaternary carbon attached to an oxygen and an alkyne. |

| C2 (C(CH₃)₂) | 35-45 | Quaternary carbon with two methyl substituents. |

| C3, C4, C5 (CH₂) | 20-40 | Methylene carbons of the cyclohexane ring. |

| C6 (CH-CH₃) | 45-55 | Methine carbon adjacent to a methyl group. |

| C≡CH | 80-90 | sp-hybridized carbon of the alkyne. |

| C≡CH | 70-80 | sp-hybridized carbon of the alkyne attached to the ring. |

| CH₃ (at C2) | 25-35 | Methyl carbons at a quaternary center. |

| CH₃ (at C6) | 15-25 | Methyl carbon at a methine center. |

Expert Insights:

The chemical shifts of the cyclohexane ring carbons are influenced by the stereochemistry of the substituents. The presence of diastereomers would likely result in a more complex spectrum with some carbons showing multiple, closely spaced signals. The distinct chemical shifts of the two sp-hybridized carbons of the ethynyl group are characteristic of a terminal alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For 1-ethynyl-2,2,6-trimethylcyclohexanol, the most prominent features will be the absorptions from the hydroxyl (-OH) group and the terminal alkyne (-C≡C-H).

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H stretch (alcohol) | 3600-3200 | Strong, broad | The broadness is due to hydrogen bonding.[7] |

| C-H stretch (sp³) | 3000-2850 | Strong | From the cyclohexane ring and methyl groups. |

| C-H stretch (sp) | ~3300 | Strong, sharp | Characteristic of a terminal alkyne.[8] |

| C≡C stretch | 2260-2100 | Weak to medium | The intensity is often weak for terminal alkynes.[8] |

| C-O stretch (alcohol) | 1260-1000 | Strong | Indicates a tertiary alcohol. |

Experimental Choices and Interpretation:

The IR spectrum provides a quick and reliable confirmation of the presence of the hydroxyl and terminal alkyne functionalities. The broad O-H stretch is a classic signature for an alcohol. The sharp C-H stretch at approximately 3300 cm⁻¹ is a definitive marker for a terminal alkyne, distinguishing it from an internal alkyne which would lack this absorption.[8] The C≡C triple bond stretch is often weak but its presence in the 2260-2100 cm⁻¹ region is a valuable piece of corroborating evidence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of 1-ethynyl-2,2,6-trimethylcyclohexanol is 166.26 g/mol .[1]

Expected Fragmentation Pathways:

Tertiary alcohols often undergo characteristic fragmentation in the mass spectrometer. The molecular ion peak (M⁺) may be weak or absent. Key fragmentation pathways for 1-ethynyl-2,2,6-trimethylcyclohexanol are predicted to include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols.[9] This can lead to the loss of an ethyl radical or a methyl radical from the C2 position, or the loss of the ethynyl radical.

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.[9]

-

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo fragmentation, often leading to the loss of ethene (28 Da) or other small neutral molecules.

Figure 2: Predicted major fragmentation pathways for 1-ethynyl-2,2,6-trimethylcyclohexanol.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized step-by-step methodologies for the key experiments.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-ethynyl-2,2,6-trimethylcyclohexanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small drop of liquid 1-ethynyl-2,2,6-trimethylcyclohexanol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Use a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Figure 3: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 1-ethynyl-2,2,6-trimethylcyclohexanol provides a clear structural fingerprint. ¹H NMR confirms the presence and connectivity of the various proton environments, while ¹³C NMR would elucidate the carbon framework. IR spectroscopy is definitive for identifying the key hydroxyl and terminal alkyne functional groups. Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation, further confirming its structure. A thorough understanding of these spectroscopic techniques and their application is essential for any researcher working with this and related compounds.

References

Sources

- 1. 1-Ethynyl-2,2,6-trimethylcyclohexanol, (E)+(Z) | CAS 41613-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. PubChemLite - 1-ethynyl-2,2,6-trimethylcyclohexanol (C11H18O) [pubchemlite.lcsb.uni.lu]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethynyl-2-methylcyclohexanol | C9H14O | CID 85870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

1-ethynyl-2,2,6-trimethylcyclohexanol CAS number 41613-59-6

CAS Number: 41613-59-6 Synonyms: (E/Z)-1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol; ETCH; Trimethyl-ethynyl-cyclohexanol.[1]

Executive Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol is a specialized tertiary acetylenic alcohol primarily utilized in the high-end fragrance and flavor industries.[1] Unlike its un-substituted analogue (1-ethynylcyclohexanol, a known sedative metabolite), the 2,2,6-trimethyl derivative is engineered for its olfactory stability and unique "diffusive" properties.

It serves as a critical fixative and enhancer for woody, earthy, and patchouli-type scent profiles.[1][2] Its steric bulk—conferred by the three methyl groups adjacent to the reaction center—provides resistance to oxidative degradation and metabolic breakdown, significantly extending the "dry-down" tenacity of perfume compositions.

Key Applications:

-

Fragrance: Patchouli/Sandalwood extender; enhances "freshness" in heavy woody bases.[1]

-

Flavoring: Tobacco and tea flavoring (earthy/rooty notes).[1]

-

Synthesis: Intermediate for complex terpenoids and retinoid analogues.[1][3]

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

The compound exists as a mixture of stereoisomers (cis/trans) due to the relative orientation of the hydroxyl group and the methyl substituents on the cyclohexane ring.

| Property | Data | Source/Note |

| Molecular Formula | C₁₁H₁₈O | PubChem [1] |

| Molecular Weight | 166.26 g/mol | PubChem [1] |

| Appearance | Colorless to pale yellow liquid/solid | Patent US4261867 [2] |

| Boiling Point | ~70–80°C at 10 mmHg (Estimated) | Based on 2-methyl analogue [3] |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Lipophilic nature |

| Odor Profile | Woody, Earthy, Patchouli, Dry-Wood | Patent US4261867 [2] |

| LogP | ~2.5 - 3.0 (Predicted) | High lipophilicity |

Synthesis Protocol: Sterically Hindered Ethynylation[1]

The Challenge: Steric Hindrance

The synthesis of CAS 41613-59-6 presents a specific challenge compared to standard cyclohexanols.[1] The starting material, 2,2,6-trimethylcyclohexanone , possesses significant steric hindrance around the carbonyl carbon due to the three methyl groups (two at C2, one at C6).[4][5] Standard nucleophilic additions (e.g., cyanohydrin formation) often fail or proceed with poor yields.

Optimized Protocol (Favorskii-Type Alkynylation)

To overcome the steric barrier, the reaction requires a highly reactive acetylide species, typically generated in situ using strong bases (KOH) in a polar aprotic solvent or liquid ammonia under pressure.

Reagents:

-

Substrate: 2,2,6-Trimethylcyclohexanone (High purity).[1]

-

Reagent: Acetylene gas (purified).[1]

-

Catalyst/Base: Potassium Hydroxide (KOH) powder or Sodium Acetylide.[1]

-

Solvent: THF, DMSO, or Liquid Ammonia (historical standard).[1]

Step-by-Step Methodology

-

Preparation of Acetylide (In Situ):

-

Setup: Use a high-pressure autoclave or a cryogenically cooled reactor (if using liquid NH₃).[1]

-

Action: Charge the reactor with the solvent (e.g., THF/DMSO mix) and KOH powder (3.0 equivalents). Saturate the solution with Acetylene gas at 0–5°C until absorption ceases.

-

-

Nucleophilic Addition:

-

Addition: Slowly inject 2,2,6-trimethylcyclohexanone into the reactor while maintaining vigorous stirring.

-

Critical Control: Maintain temperature <15°C to prevent polymerization of acetylene.[1]

-

Reaction Phase: Once addition is complete, pressurize the vessel (approx. 15–20 bar if using autoclave method) or reflux at -33°C (if using liquid NH₃) for 4–6 hours. The small acetylide ion (

) can penetrate the steric shield of the methyl groups better than larger nucleophiles.[1]

-

-

Quenching & Workup:

-

Purification:

Reaction Pathway Visualization[1][3]

Figure 1: Synthetic pathway for the ethynylation of hindered cyclic ketones.

Mechanism of Action (Olfactory & Biological)[1]

Olfactory Pharmacophore

The 2,2,6-trimethyl substitution pattern is not merely structural; it is functional.[1][2]

-

Steric Bulk: The methyl groups prevent the hydroxyl group from engaging in rapid hydrogen bonding with environmental moisture, increasing volatility control.[1]

-

Receptor Fit: The molecule mimics the rigid bicyclic structure of sesquiterpenes found in Patchouli oil (like patchoulol), triggering specific "woody/earthy" olfactory receptors (ORs).[1]

-

Diffusiveness: Unlike heavier sesquiterpenes, this molecule has a lower molecular weight (166 g/mol ), allowing it to "lift" heavier notes, increasing the projection (sillage) of a fragrance [2].[1]

Metabolic Stability

In biological systems (relevant for toxicology and potential pharmaceutical use), the steric hindrance around the hydroxyl group blocks Glucuronidation .[1]

-

Normal Metabolism: Secondary alcohols are rapidly conjugated with glucuronic acid and excreted.[1]

-

Effect of Trimethyls: The bulky groups at C2 and C6 sterically inhibit the UDP-glucuronosyltransferase enzyme, prolonging the half-life of the molecule. This mirrors the pharmacokinetics of the sedative Ethinamate, though the trimethyl derivative is primarily used for scent [4].[1]

Safety & Handling (GHS Standards)

While specific toxicological data for the trimethyl derivative is proprietary in many databases, it is structurally analogous to 1-ethynylcyclohexanol (CAS 78-27-3) and should be handled with similar rigor.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

Self-Validating Safety Protocol:

-

Verification: Before use, perform a melting point check. If the substance is a liquid at room temperature (it should be a low-melting solid or liquid), ensure no polymerization (discoloration) has occurred.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the terminal alkyne.[1] Avoid contact with copper or silver, which can form explosive acetylides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12537129, 2,2,6-Trimethylcyclohexan-1-ol (Analogue Structure).[1] Retrieved from [Link]

-

Firmenich SA (1981). United States Patent 4261867: Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.[1] Inventors: Schulte-Elte et al. Retrieved from [1]

-

Organic Syntheses (1963). Ethynylation and Alkinylation of Carbonyl Compounds.[1] (Refencing general protocols for hindered ketones).

-

Wikipedia (2025). 1-Ethynylcyclohexanol (Structural Analogue).[1] Retrieved from [Link][1]

Sources

- 1. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Give possible explanation for the following : (i) Cyclohexanone forms cyanohydrins in good yield but 2,2,6 trimethyl-cyclohexanone does not . [allen.in]

- 5. homework.study.com [homework.study.com]

- 6. 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3 [m.chemicalbook.com]

An In-depth Technical Guide to 1-ethynyl-2,2,6-trimethylcyclohexanol: From Discovery to Modern Applications

This technical guide provides a comprehensive overview of 1-ethynyl-2,2,6-trimethylcyclohexanol, a molecule of significant interest in the fragrance and flavor industries. We will delve into its historical discovery, detailed synthetic methodologies, stereochemical considerations, and spectroscopic characterization. Furthermore, this guide will touch upon the broader context of the biological activity of fragrance molecules, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction and Historical Context

1-Ethynyl-2,2,6-trimethylcyclohexanol first appeared in the scientific literature as an intermediate in the multi-step synthesis of Vitamin A, as documented by J. Attenburrow and his colleagues in a 1952 publication in the Journal of the Chemical Society.[1][2] At the time of its initial synthesis, its unique organoleptic properties were not the focus of the research.

It wasn't until decades later that its potential as a fragrance ingredient was realized. A 1981 patent disclosed that this acetylenic alcohol possesses a distinct and desirable woody and earthy aroma, a significant departure from the unpleasant camphorous odor of its higher homologue, 1-ethynyl-2,2,3,6-tetramethyl-cyclohexanol. This discovery highlighted the nuanced relationship between molecular structure and olfactory perception, paving the way for its use in perfumery to enhance and impart freshness, diffusiveness, and strength to fragrance compositions.

Synthesis and Stereochemistry

The primary route to 1-ethynyl-2,2,6-trimethylcyclohexanol is through the ethynylation of 2,2,6-trimethylcyclohexanone. This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.

Reaction Mechanism and Stereoselectivity

The ethynylation of 2,2,6-trimethylcyclohexanone typically proceeds via the reaction with an alkali metal acetylide, such as sodium acetylide, in a suitable solvent like liquid ammonia or an ether. The acetylide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone. Subsequent protonation of the resulting alkoxide yields the final product.

A crucial aspect of this synthesis is the formation of two diastereomers: the cis and trans isomers, which differ in the relative orientation of the hydroxyl and ethynyl groups with respect to the methyl group at the 6-position. It has been reported that the reaction yields a mixture of these isomers in an approximate ratio of 17:83 (cis to trans). The trans isomer is noted to possess a more elegant and powerful scent, making it the more desirable product for fragrance applications.

The stereochemical outcome of this reaction is influenced by the steric hindrance posed by the methyl groups on the cyclohexanone ring. The axial attack of the acetylide nucleophile is generally favored as it avoids steric clash with the axial hydrogen atoms and the substituent at the 2-position, leading to the equatorial alcohol, which corresponds to the trans isomer. The bulky gem-dimethyl group at the 2-position further directs the incoming nucleophile to the less hindered face of the carbonyl group.

Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol, adapted from general procedures for the ethynylation of cyclohexanones.

Materials:

-

2,2,6-Trimethylcyclohexanone

-

Sodium amide (NaNH₂) or Potassium hydroxide (KOH)

-

Acetylene gas

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is charged with anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium amide is carefully added to the solvent, and acetylene gas is bubbled through the suspension to form sodium acetylide. Alternatively, a strong base like potassium hydroxide can be used.

-

The reaction mixture is cooled to 0-5 °C using an ice bath.

-

A solution of 2,2,6-trimethylcyclohexanone in the reaction solvent is added dropwise to the stirred suspension of sodium acetylide.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, an isomeric mixture, can be purified by fractional distillation or column chromatography to separate the cis and trans isomers if desired.

Spectroscopic and Physicochemical Properties

Detailed experimental spectroscopic data for 1-ethynyl-2,2,6-trimethylcyclohexanol is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following properties can be expected.

| Property | Value/Expected Value | Source |

| Molecular Formula | C₁₁H₁₈O | [3] |

| Molecular Weight | 166.26 g/mol | [3] |

| ¹H NMR (CDCl₃, 360 MHz) | δ (ppm): 1.01, 1.13 (6H, 2s, gem-dimethyl), 1.05 (3H, d, J=6 Hz, C6-CH₃), 1.30-1.70 (6H, m, cyclohexane ring), 1.88 (1H, m, cyclohexane ring), 2.50 (1H, s, C≡CH) | [1] |

| ¹³C NMR | Predicted values: Signals for two quaternary carbons (one attached to OH and C≡CH, one in the gem-dimethyl group), one methine carbon, several methylene carbons, and methyl carbons. The acetylenic carbons would appear around 70-90 ppm. | Inferred from similar structures |

| Infrared (IR) | Expected characteristic peaks: Broad O-H stretch (~3400 cm⁻¹), C-H stretch (alkane) just below 3000 cm⁻¹, C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹, weak), and C-O stretch (~1100 cm⁻¹). | Inferred from similar structures |

| Mass Spectrometry | Predicted [M+H]⁺: m/z 167.14305. Predicted [M]⁺: m/z 166.13522. | [4] |

| CAS Number | 41613-59-6 ((E)+(Z) mixture) | [3] |

Biological Activity and Toxicological Profile

The primary biological activity of 1-ethynyl-2,2,6-trimethylcyclohexanol is its interaction with olfactory receptors to produce the perception of a woody, earthy scent. While this compound is valued for its fragrance, it is important for drug development professionals to consider the broader biological implications of such molecules.

Currently, there is a lack of specific toxicological and pharmacological studies on 1-ethynyl-2,2,6-trimethylcyclohexanol in publicly accessible literature. However, data on the parent compound, 1-ethynylcyclohexanol, indicates moderate acute oral toxicity in rats (LD50: 600 mg/kg) and dermal toxicity in rabbits (LD50: 1 g/kg).[5] It is also classified as a skin and eye irritant.[6] Another structurally related fragrance ingredient, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, has undergone a safety assessment by the Research Institute for Fragrance Materials (RIFM).[7]

Given that many fragrance molecules are lipophilic and can penetrate the skin, their potential for systemic effects and local skin reactions is an area of active research. Some cyclohexanol derivatives have been investigated as skin permeation enhancers.[8] For any new chemical entity intended for topical application, a thorough toxicological evaluation, including assessments for skin sensitization, irritation, and phototoxicity, is essential.

Conclusion and Future Perspectives

1-Ethynyl-2,2,6-trimethylcyclohexanol stands as a testament to the serendipitous nature of chemical discovery, evolving from a mere intermediate in a complex synthesis to a valuable component in the perfumer's palette. Its synthesis, while based on the classic ethynylation reaction, presents interesting stereochemical considerations that directly impact its desired properties.

For researchers and drug development professionals, this molecule serves as an interesting case study. While its primary application is in the fragrance industry, its structural motifs – a substituted cyclohexanol ring and a terminal alkyne – are found in various biologically active compounds. The lack of extensive biological and toxicological data highlights a potential area for future research, particularly concerning its dermal absorption and potential interactions with biological systems. A deeper understanding of these aspects would not only ensure its safe use in consumer products but could also uncover unforeseen applications for this intriguing molecule and its derivatives.

References

-

Attenburrow, J., Cameron, A. F. B., Chapman, J. H., Evans, R. M., Hems, B. A., Jansen, A. B. A., & Walker, T. (1952). 194. A synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society (Resumed), 1094-1111. [Link]

- U.S. Patent 4,261,867. (1981). Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.

-

PubChem. (n.d.). 1-Ethynyl-2,2,6-trimethylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-. CompTox Chemicals Dashboard. Retrieved from [Link]

- TCI Chemicals. (2025, October 1). Safety Data Sheet: 1-Ethynyl-1-cyclohexanol.

- Fisher Scientific. (2010, November 16). Safety Data Sheet: 1-Ethynyl-1-cyclohexanol.

-

Api, A. M., Belsito, D., Botelho, S., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, 1-(2, 2, 6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]

-

Li, C. J., Obata, Y., Higashiyama, K., Nagai, T., & Takayama, K. (2003). Effect of 1-O-ethyl-3-butylcyclohexanol on the skin permeation of drugs with different physicochemical characteristics. International journal of pharmaceutics, 259(1-2), 193–198. [Link]

Sources

- 1. 194. A synthesis of vitamin a from cyclohexanone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 194. A synthesis of vitamin a from cyclohexanone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 1-Ethynyl-2,2,6-trimethylcyclohexanol, (E)+(Z) | CAS 41613-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. jcadonline.com [jcadonline.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 1-O-ethyl-3-butylcyclohexanol on the skin permeation of drugs with different physicochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 1-ethynyl-2,2,6-trimethylcyclohexanol research

This is a comprehensive technical monograph on 1-ethynyl-2,2,6-trimethylcyclohexanol , designed for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.

Synthesis, Stereochemical Dynamics, and Catalytic Rearrangement[1]

Executive Summary

1-Ethynyl-2,2,6-trimethylcyclohexanol (CAS: 41613-59-6) is a tertiary propargylic alcohol of significant interest in the fine chemical industry. Structurally, it serves as a critical intermediate in the synthesis of damascone-related odorants and retinoid precursors. Functionally, the molecule itself possesses distinct organoleptic properties, characterized by woody, earthy, and patchouli-like notes, making it a valuable fixative in perfumery.

For the pharmaceutical chemist, this scaffold represents a lipophilic, sterically congested core analogous to ethinamate (a sedative/hypnotic), offering potential as a pharmacophore for CNS-active agents. This guide dissects the challenges of its synthesis due to steric hindrance at the 2,6-positions and details its acid-catalyzed rearrangement pathways (Rupe vs. Meyer-Schuster).

Chemical Identity & Stereochemical Architecture

The molecule consists of a cyclohexane ring substituted with three methyl groups and an ethynyl moiety at the ipso position relative to the hydroxyl group.

| Property | Data |

| IUPAC Name | 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Key Precursor | 2,2,6-Trimethylcyclohexanone |

| Physical State | Viscous liquid or low-melting solid |

| Odor Profile | Woody, Earthy, Patchouli, Camphoraceous |

Stereochemical Challenge

The starting material, 2,2,6-trimethylcyclohexanone , exists in a chair conformation where the C6-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. The C2-gem-dimethyl group presents a permanent axial methyl, creating significant steric bulk above the ring.

-

Nucleophilic Trajectory: The addition of the acetylide anion (

) follows the Bürgi-Dunitz trajectory. -

Axial Attack: Hindered by the C2-axial methyl and C6-axial hydrogen.

-

Equatorial Attack: Hindered by the 3,5-axial hydrogens.

-

Outcome: The reaction typically yields a mixture of diastereomers, but the equatorial alcohol (resulting from axial attack) is often thermodynamically disfavored yet kinetically accessible under specific cryogenic conditions.

Synthesis Protocol: Ethynylation of Hindered Ketones

Standard nucleophilic additions (e.g., Grignard reagents) often fail or give low yields with 2,2,6-trimethylcyclohexanone due to enolization or steric blocking. The use of Lithium Acetylide in liquid ammonia or THF is the gold standard for this transformation.

Mechanistic Diagram: Nucleophilic Addition

Figure 1: Synthesis pathway via Lithium Acetylide addition. Note the requirement for low temperature to stabilize the mono-lithio species.

Optimized Experimental Protocol

Objective: Synthesize 1-ethynyl-2,2,6-trimethylcyclohexanol with >85% yield.

-

Reagent Preparation:

-

Generate Lithium Acetylide in situ by bubbling dry acetylene gas into a solution of

-BuLi (2.0 equiv) in anhydrous THF at -78°C. -

Critical: Maintain temperature below -70°C to prevent the formation of dilithium acetylide (

), which precipitates and is unreactive.

-

-

Addition:

-

Add 2,2,6-trimethylcyclohexanone (1.0 equiv) dropwise over 30 minutes. The steric bulk requires a slow addition to allow the nucleophile to navigate the axial hindrance.

-

-

Reaction:

-

Stir at -78°C for 2 hours, then allow to warm to 0°C over 4 hours.

-

-

Quenching:

-

Quench with saturated aqueous

. Do not use strong acids initially to avoid premature rearrangement.

-

-

Purification:

-

Extract with diethyl ether. The product is often purified by fractional distillation (bp ~97°C at 0.45 mmHg) or silica gel chromatography (Hexane/EtOAc).

-

Reactivity: The Rupe vs. Meyer-Schuster Divergence[5]

The most chemically significant aspect of 1-ethynyl-2,2,6-trimethylcyclohexanol is its behavior under acid catalysis. As a tertiary propargylic alcohol, it stands at a bifurcation point between two rearrangement pathways.

1. The Rupe Rearrangement (Dominant Pathway)

Treatment with strong acids (e.g., Formic acid,

-

Mechanism: Dehydration to an enyne

Protonation -

Product: 1-Acetyl-2,2,6-trimethylcyclohex-1-ene (or isomers depending on double bond migration).

-

Utility: This generates the "damascone" skeleton (acetyl group attached to the ring).

2. The Meyer-Schuster Rearrangement

Mediated by metal catalysts (Au, Ag, V) or specific Lewis acids.

-

Mechanism: [1,3]-shift of the hydroxyl group.[1]

-

Product:

-unsaturated aldehyde (enal). -

Selectivity: In this sterically hindered system, the Meyer-Schuster pathway is often suppressed unless specific gold(I) catalysts are employed to stabilize the allenyl cation intermediate.

Reaction Pathway Diagram

Figure 2: Divergent pathways controlled by catalyst selection. The Rupe rearrangement is favored by simple protic acids due to the stability of the endocyclic double bond.

Applications & Therapeutic Potential

Fragrance Industry[2][3][4][5]

-

Role: Fixative and Heart Note.

-

Profile: The molecule acts as a booster for Patchouli oil , providing a cost-effective synthetic alternative to the natural extract. Its bulky trimethylcyclohexyl skeleton mimics the sesquiterpene structure of patchoulol.

-

Usage: Concentration of 0.1% - 5% in woody/oriental accords.

Pharmaceutical Development

-

Class: Ethynyl Carbinols.

-

Mechanism: Similar to Ethinamate , the carbamate derivative of this alcohol would likely exhibit sedative-hypnotic properties via allosteric modulation of GABA-A receptors.

-

SAR Insight: The 2,2,6-trimethyl substitution increases lipophilicity (

) and metabolic stability compared to the unsubstituted cyclohexanol, potentially extending the half-life of derived drugs.

References

-

Preparation of Acetylenic Alcohols . Journal of Organic Chemistry. Lithium acetylide addition protocols. Link

-

Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance . US Patent 4261867A. Detailed organoleptic properties and application data. Link

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds . Organic & Biomolecular Chemistry. Mechanistic review of propargylic alcohol rearrangements. Link

-

Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol . Chemical Papers. Analysis of acid-catalyzed rearrangement kinetics. Link

-

1-Ethynyl-2,2,6-trimethylcyclohexanol Product Data . Santa Cruz Biotechnology.[6] Chemical and physical property verification. Link

Sources

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. US11332693B2 - Organic compounds - Google Patents [patents.google.com]

- 3. Novel organoleptic compound - Patent 2769972 [data.epo.org]

- 4. EP0118809B1 - Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates - Google Patents [patents.google.com]

- 5. US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions - Google Patents [patents.google.com]

- 6. 1-Ethynyl-2,2,6-trimethylcyclohexanol, (E)+(Z) | CAS 41613-59-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol from 2,2,6-trimethylcyclohexanone: A Detailed Guide

Application Notes & Protocols

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol, a valuable intermediate in the fragrance and pharmaceutical industries.[1] The protocol details the ethynylation of 2,2,6-trimethylcyclohexanone via the Favorskii-Babayan reaction, a robust and scalable method for the formation of propargyl alcohols.[2][3] This guide emphasizes the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations and analytical characterization techniques.

Introduction and Significance

1-ethynyl-2,2,6-trimethylcyclohexanol is a tertiary acetylenic alcohol with notable applications. Its unique structural features contribute to its use as a fragrance ingredient, imparting woody and earthy notes.[1] Furthermore, propargyl alcohols, as a class, are versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. The ethynylation of ketones is a fundamental carbon-carbon bond-forming reaction, and understanding its nuances is crucial for synthetic chemists.

The synthesis described herein focuses on the addition of an acetylide anion to the carbonyl group of 2,2,6-trimethylcyclohexanone.[4][5] The presence of three methyl groups on the cyclohexanone ring introduces significant steric hindrance around the carbonyl carbon, which can pose a challenge for nucleophilic attack.[6][7] Therefore, careful selection of reaction conditions is paramount to achieving a good yield.

Mechanistic Overview: The Favorskii-Babayan Reaction

The synthesis proceeds via the Favorskii-Babayan reaction, which involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound.[2][8][9] The key steps are:

-

Deprotonation of Acetylene: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), deprotonates acetylene to form a highly nucleophilic acetylide anion.[4][8] The acidity of the terminal alkyne proton (pKa ≈ 25) makes this deprotonation feasible with a sufficiently strong base.[4]

-

Nucleophilic Attack: The acetylide anion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,2,6-trimethylcyclohexanone.[4] This step forms a tetrahedral alkoxide intermediate.

-

Protonation: An acidic workup protonates the alkoxide intermediate to yield the final product, 1-ethynyl-2,2,6-trimethylcyclohexanol.[10]

The choice of base and solvent system is critical to the success of the reaction. While alkali metal hydroxides are commonly employed, other bases like sodium amide or organolithium reagents can also be used.[10][11] The reaction is often carried out in a solvent that can dissolve both the ketone and the acetylide salt.

Experimental Protocol

This protocol is adapted from established procedures for the ethynylation of ketones.[10][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,2,6-Trimethylcyclohexanone | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |

| Calcium Carbide (CaC₂) | Technical Grade | Flinn Scientific | Source of acetylene gas. Handle with extreme care.[13] |

| Potassium Hydroxide (KOH) | Anhydrous, pellets | Fisher Scientific | Store in a desiccator. |

| Diethyl Ether (Et₂O) | Anhydrous | J.T. Baker | Use freshly opened or distilled from a suitable drying agent. |

| Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | For quenching the reaction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying the organic layer. |

| Hydrochloric Acid (HCl) | Concentrated | Macron Fine Chemicals | For workup. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Dropping funnel.

-

Gas generation apparatus for acetylene (e.g., a flask with a dropping funnel for the controlled addition of water to calcium carbide).[13]

-

Ice-water bath and dry ice/acetone bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol.

Step-by-Step Procedure

Safety First: This reaction involves the generation and use of acetylene gas, which is highly flammable and can form explosive mixtures with air.[13] Calcium carbide is corrosive and reacts violently with water.[13][14] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[15][16]

-

Reaction Setup: Assemble a dry three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a reflux condenser topped with a drying tube or nitrogen inlet.

-

Reagent Charging: To the flask, add anhydrous potassium hydroxide (1.5 equivalents) and anhydrous diethyl ether. Begin stirring to create a slurry.

-

Acetylene Generation: In a separate apparatus, generate acetylene gas by the controlled, dropwise addition of water to calcium carbide.[13] The generated gas should be passed through a trap containing concentrated sulfuric acid to remove moisture and impurities before being bubbled into the reaction mixture.

-

Saturation with Acetylene: Cool the reaction flask to 0-5 °C using an ice-water bath. Bubble the purified acetylene gas through the stirred slurry for at least 30-45 minutes to ensure saturation and formation of potassium acetylide.

-

Addition of Ketone: Dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel. Add the ketone solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The steric hindrance of the ketone necessitates a slow addition to favor the desired reaction.[6][7]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is deemed complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining cooling in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 1-ethynyl-2,2,6-trimethylcyclohexanol can be confirmed by the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. Expected signals include a singlet for the acetylenic proton, and characteristic shifts for the methyl groups and the cyclohexanol ring protons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption for the C≡C-H stretch (around 3300 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (around 3400 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Safety and Handling

-

Acetylene: Highly flammable and can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all tubing is free of these metals. Work in a well-ventilated area and eliminate all potential ignition sources.[16][17]

-

Calcium Carbide: Corrosive and reacts violently with water to produce flammable acetylene gas.[13][14] Store in a dry, well-ventilated area away from water and moisture.[15][16] Handle with care to avoid dust inhalation.[14]

-

Potassium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate PPE.

-

Diethyl Ether: Extremely flammable and a peroxide former. Use in a well-ventilated fume hood and away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete formation of acetylide | Ensure acetylene is bubbled through for a sufficient amount of time. Use anhydrous reagents and solvents. |

| Steric hindrance of the ketone | Slow down the addition of the ketone to the reaction mixture. Consider a more reactive acetylide source (e.g., lithium acetylide).[18] | |

| Side reactions (e.g., aldol condensation) | Maintain a low reaction temperature.[8] | |

| Formation of Byproducts | Presence of moisture | Use anhydrous reagents and solvents. Dry the acetylene gas thoroughly. |

| Impurities in starting materials | Purify the 2,2,6-trimethylcyclohexanone before use. |

Conclusion

The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol from 2,2,6-trimethylcyclohexanone via the Favorskii-Babayan reaction is a reliable method for obtaining this valuable compound. Careful attention to reaction conditions, particularly temperature control and the use of anhydrous reagents, is crucial for achieving a good yield, especially given the steric hindrance of the starting ketone. Adherence to strict safety protocols when handling acetylene and calcium carbide is non-negotiable. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this synthesis.

References

-

Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

- Google Patents. (n.d.). US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions.

- Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.

-

Safety Precautions When Handling Calcium Carbide and Its Reaction with Water. (2024, July 12). LinkedIn. Retrieved from [Link]

-

CoLab. (2010, September 15). Favorskii‐Babayan Reaction. Retrieved from [Link]

-

Bailey, A. D. (2008, November 20). ASYMMETRIC ALKYNE ADDITION TO ALDEHYDES AND KETONES. Illinois Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 26). 11.11: Reaction of Acetylide Anions. Retrieved from [Link]

-

TYWH. (2026, January 7). Guidelines for Calcium Carbide to Acetylene Process Safety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones. Retrieved from [Link]

-

Reddit. (2020, July 7). My crystals of 1-ethinylcyclohexanol. Retrieved from [Link]

-

YouTube. (2018, September 20). 19.9a Addition of Acetylide Ions and Grignard Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

-

Favorskii-Babayan Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. (2021, April 20). Safety Data Sheet CHE1468. Retrieved from [Link]

-

Elkem. (n.d.). Calcium Carbide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1,2,6-trimethylcyclohexanol. Retrieved from [Link]

-

National Institutes of Health. (2013, December 16). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

-

Filo. (2023, November 4). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanism and origin of regioselectivity in Rh-catalyzed desymmetric [2 + 2 + 2] cycloaddition: charge versus π–π stacking interaction. Retrieved from [Link]

-

Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related. (n.d.). University of Groningen. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rapid preparation and characterization of a bridged bis(β-cyclodextrin) functionalized urea–formaldehyde monolithic column by a “one-pot” approach. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Cyclohexanone forms a cyanohydrin in good yield, but 2,2,6-trimethylcyclohexanone does not. Explain why.. Retrieved from [Link]

-

National Institutes of Health. (2022, October 18). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Retrieved from [Link]

Sources

- 1. US4261867A - Using 1-ethynyl-2,2,6-trimethyl-cyclohexanol to enhance woody fragrance of perfume compositions - Google Patents [patents.google.com]

- 2. Favorskii‐Babayan Reaction | CoLab [colab.ws]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 9. Favorskii-Babayan Synthesis [drugfuture.com]

- 10. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 13. flinnsci.com [flinnsci.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. crecompany.com [crecompany.com]

- 16. Guidelines for Calcium Carbide to Acetylene Process Safety | TYWH [tjtywh.com]

- 17. durhamgeo.com [durhamgeo.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Application Note: Ethynylation Strategies for Sterically Hindered Ketones (2,2,6-Trimethylcyclohexanone)

Topic: Ethynylation reaction conditions for 2,2,6-trimethylcyclohexanone Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The ethynylation of 2,2,6-trimethylcyclohexanone (TMCH) presents a distinct challenge in organic synthesis due to the severe steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at C6. Unlike unhindered cyclohexanones, TMCH exhibits significant resistance to nucleophilic attack and a high propensity for the "Retro-Favorskii" reaction (reversion to the ketone) under thermodynamic conditions.

This guide details two validated protocols to overcome these barriers:

-

Method A (Thermodynamic/Industrial): KOH-catalyzed ethynylation in liquid ammonia/solvent systems.

-

Method B (Kinetic/High-Precision): Stoichiometric addition using Lithium Acetylide-Ethylenediamine (LA-EDA) complex.

Successful execution requires strict adherence to temperature controls to manage the equilibrium constant (

Mechanistic Insight & Steric Analysis

The Steric Challenge

The carbonyl carbon in TMCH is shielded by the C2 gem-dimethyl and C6 methyl groups. This creates a "steric pocket" that impedes the approach of the acetylide nucleophile.

-

Axial vs. Equatorial Attack: The acetylide anion (

) is rod-like and relatively small, but the trajectory of attack is governed by the Felkin-Anh or torsional strain models. -

Stereoselectivity: Literature indicates that attack predominantly occurs from the less hindered face (axial attack), yielding the equatorial alcohol as the major isomer (approx. 80-85% selectivity).

The Equilibrium Problem (Retro-Favorskii)

The addition of acetylene to ketones is reversible. For hindered ketones, the equilibrium constant (

-

Driving Force: To drive the reaction to completion, one must either precipitate the metal-alkoxide intermediate (removing it from equilibrium) or use a reagent that renders the addition effectively irreversible (e.g., Lithium reagents).

Pathway Visualization

Figure 1: Reaction pathway showing the critical competition between product formation and the Retro-Favorskii reversion, driven by steric strain in the alkoxide.

Experimental Protocols

Method A: KOH-Catalyzed Ethynylation (Liquid Ammonia/Solvent)

Best for: Large-scale synthesis, cost-efficiency. Mechanism: Reversible thermodynamic control.

Safety Prerequisite: Acetylene is explosive under pressure. Ensure all lines are rated for acetylene. Use a flame arrestor. Do not exceed 1.5 bar (gauge) pressure unless using specialized high-pressure autoclaves.

Reagents:

-

2,2,6-Trimethylcyclohexanone (1.0 eq)

-

Acetylene gas (Purified)

-

Potassium Hydroxide (KOH) powder (1.5 - 2.0 eq)

-

Solvent: Liquid Ammonia (primary) or THF/DMSO mixture.

Protocol:

-

System Preparation: Cool a 3-neck reactor equipped with a dry-ice condenser and mechanical stirrer to -40°C.

-

Ammonia Condensation: Condense anhydrous ammonia (approx. 10 mL per gram of ketone) into the flask.

-

Acetylene Saturation: Bubble acetylene gas through the liquid ammonia for 30 minutes to saturate the solution. Crucial: Maintain temperature below -33°C.

-

Base Addition: Add powdered KOH in small portions. The solution may turn grey/hazy.

-

Substrate Addition: Add TMCH dropwise over 45 minutes. The slow addition prevents local high concentrations of ketone, minimizing aldol side reactions (though unlikely for TMCH).

-

Reaction Phase: Stir vigorously at -33°C to -40°C for 4-6 hours.

-

Note: The low temperature is critical to shift the equilibrium toward the alkoxide.

-

-

Quench: Slowly add solid Ammonium Chloride (

) to neutralize the base while still at -40°C. -

Workup: Allow ammonia to evaporate overnight (into a scrubber). Dissolve residue in water/ether.[1] Wash organic layer with brine, dry over

, and concentrate.

Method B: Lithium Acetylide-EDA Complex (Stoichiometric)

Best for: High yield, difficult substrates, lab-scale. Mechanism: Irreversible kinetic control.

Reagents:

-

2,2,6-Trimethylcyclohexanone (1.0 eq)

-

Lithium Acetylide-Ethylenediamine Complex (LA-EDA) (1.2 - 1.5 eq)

-

Solvent: Anhydrous THF or DMSO.

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Reagent Solubilization: Add LA-EDA complex to anhydrous THF (concentration ~0.5 M). The complex is a free-flowing powder that is easier to handle than acetylene gas.

-

Cooling: Cool the suspension to 0°C (ice bath). Unlike Method A, extreme cold is not required because the lithium bond is stronger, making the reaction less reversible.

-

Addition: Add TMCH dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Check by GC-MS.[1] If conversion is low, heat gently to 40°C (monitor for decomposition).

-

-

Quench: Pour mixture into ice-cold saturated

solution. -

Purification: Extract with ethyl acetate. The product is often pure enough after solvent removal; otherwise, purify via silica gel chromatography (Hexane/EtOAc 95:5).

Data Interpretation & Troubleshooting

Comparative Analysis

| Feature | Method A (KOH/NH3) | Method B (LA-EDA) |